Benzenesulfonamide, 3,4-dichloro-N-methyl-

Description

BenchChem offers high-quality Benzenesulfonamide, 3,4-dichloro-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 3,4-dichloro-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRNFMGIBBKSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973924 | |

| Record name | 3,4-Dichloro-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5836-54-4 | |

| Record name | Eulan BL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

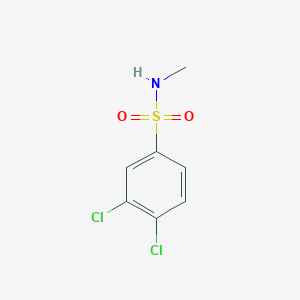

chemical structure of Benzenesulfonamide, 3,4-dichloro-N-methyl-

The following technical guide details the chemical structure, synthesis, and characterization of 3,4-dichloro-N-methylbenzenesulfonamide . This document is structured for researchers requiring actionable data for synthesis, structural validation, and structure-activity relationship (SAR) analysis.

CAS Registry Number: 5836-54-4

Chemical Formula:

Part 1: Executive Technical Summary

3,4-Dichloro-N-methylbenzenesulfonamide is a secondary sulfonamide characterized by a lipophilic dichlorobenzene core and a methylated nitrogen functionality. Unlike primary sulfonamides (

This compound serves two primary roles in drug discovery and agrochemistry:

-

Lipophilic Scaffold: The 3,4-dichloro motif significantly increases

, enhancing membrane permeability in bioactive ligands. -

Synthetic Intermediate: The remaining N-H proton allows for further alkylation to generate tertiary sulfonamides, a common structural feature in MMP inhibitors and chemokine receptor antagonists.

Part 2: Chemical Identity & Physicochemical Profile[2]

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

| Property | Value / Description | Source/Context |

| Molecular Weight | 240.11 g/mol | Calculated |

| Physical State | Solid (Prisms/Powder) | Standard Conditions |

| Melting Point | 48–51 °C | Patent Literature [1] |

| Boiling Point | ~352 °C (Predicted) | @ 760 mmHg |

| Solubility | Soluble in DCM, DMSO, Acetone; Low in Water | Lipophilic nature |

| pKa | ~10.5 | Reduced acidity vs. primary sulfonamide |

| LogP | ~2.8 | High lipophilicity due to Cl substituents |

Structural Visualization

The molecule adopts a tetrahedral geometry around the sulfur atom. The N-methyl group typically orients to minimize steric clash with the sulfonyl oxygens, while the 3,4-dichloro substitution pattern creates an electron-deficient aromatic ring.

Part 3: Synthesis Protocol

Objective: Synthesis of 3,4-dichloro-N-methylbenzenesulfonamide via nucleophilic substitution. Scale: Laboratory (10–50 mmol).

Reaction Scheme

Reagents & Materials[1][3][4][5][6][7]

-

Precursor: 3,4-Dichlorobenzenesulfonyl chloride (CAS 98-31-7).

-

Nucleophile: Methylamine (2.0 M solution in THF or 40% aq. solution).

-

Solvent: Dichloromethane (DCM) (Anhydrous preferred).[2]

-

Base: Pyridine or Triethylamine (TEA) (to scavenge HCl).

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 3,4-dichlorobenzenesulfonyl chloride (1.0 eq, e.g., 5.0 g) in DCM (50 mL).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Amine Addition: Add Pyridine (1.5 eq) followed by slow, dropwise addition of Methylamine solution (1.2 eq).

-

Note: If using aqueous methylamine, vigorous stirring is required (biphasic reaction).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench & Workup:

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Part 4: Analytical Characterization (Validation)

To validate the structure, the following spectral signatures must be confirmed. These values are derived from standard shifts for this substitution pattern.

Proton NMR ( -NMR, 400 MHz, )

-

7.98 ppm (d,

-

7.68 ppm (dd,

-

7.60 ppm (d,

- 4.50–5.00 ppm (broad q, 1H): N-H proton. Chemical shift varies with concentration and solvent.

-

2.70 ppm (d,

Carbon NMR ( -NMR, 100 MHz, )

-

Aromatic Carbons: Six signals in the range of 125–140 ppm. The C-Cl carbons (C3, C4) and C-S carbon (C1) will appear as quaternary carbons (low intensity).

-

Aliphatic Carbon:

ppm (N-Methyl).

Mass Spectrometry (ESI-MS)[8]

-

Molecular Ion:

. -

Isotope Pattern: Distinctive chlorine isotope pattern.

-

M (100%)

-

M+2 (~65%)

-

M+4 (~10%)

-

Diagnostic: Confirms the presence of two chlorine atoms.[4]

-

Part 5: Biological & Medicinal Utility

The 3,4-dichloro-N-methylbenzenesulfonamide scaffold is rarely a final drug but acts as a critical pharmacophore modulator.

Structure-Activity Relationship (SAR) Mechanics

-

Metabolic Stability: The 3,4-dichloro substitution blocks metabolic oxidation at the most reactive phenyl positions (para and meta), extending the half-life of the molecule in microsomal stability assays.

-

Lipophilicity Tuning: The addition of the N-methyl group removes a hydrogen bond donor compared to the primary sulfonamide. This increases permeability across the blood-brain barrier (BBB), making this scaffold useful in CNS-targeted ligands.

-

Reactivity: The secondary nitrogen remains nucleophilic enough (in the presence of strong base, e.g., NaH) to undergo a second alkylation, allowing the formation of complex tertiary sulfonamides found in specific protease inhibitors.

Safety Note (SDS Highlights)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

-

Handling: Use standard PPE. The compound is an irritant; avoid inhalation of dust during recrystallization.

References

-

Patent Literature: Substituted sulfonamide derivatives. DE102007020492A1. (Describes the use of 3,4-dichloro-N-methylbenzenesulfonamide as an intermediate).

-

Synthetic Methodology: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.[2] BenchChem Application Notes. (General protocol adapted for 3,4-isomer).

-

Chemical Properties: 3,4-Dichloro-N-methylbenzenesulfonamide CAS 5836-54-4 Data. ChemScene / Sigma-Aldrich Catalog Data.

-

Crystallography & Conformation: Crystal structure of N-substituted dichlorobenzenesulfonamides. (General structural context for dichlorobenzenesulfonamides). PMC Articles.

Sources

An In-depth Technical Guide to the Biological Activity of N-methyl-3,4-dichlorobenzenesulfonamide

Abstract: This guide provides a comprehensive framework for investigating the biological activity of N-methyl-3,4-dichlorobenzenesulfonamide, a specific organosulfur compound for which public domain data is limited. By leveraging established knowledge of the broader sulfonamide class and structurally related dichlorinated benzenesulfonamides, we outline a logical, multi-pronged research strategy. This document is intended for researchers, scientists, and drug development professionals, offering hypothesized activities, detailed experimental protocols for their validation, and a discussion of potential mechanisms of action. We will explore three primary, plausible biological activities: carbonic anhydrase inhibition, antimicrobial efficacy, and anticancer properties. Each section is designed as a self-contained investigative module, complete with step-by-step methodologies, data interpretation guidelines, and supporting rationale grounded in authoritative scientific literature.

Introduction and Compound Profile

N-methyl-3,4-dichlorobenzenesulfonamide (CAS: 5836-54-4) is a member of the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group.[1] The sulfonamide functional group is considered a "privileged scaffold" in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anticancer, diuretic, and hypoglycemic properties, among others.[2][3] The structure of the title compound features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a sulfonamide group to which a methyl group is attached.

While direct biological data for N-methyl-3,4-dichlorobenzenesulfonamide is not extensively available, its structural motifs suggest several high-probability biological targets. The dichlorinated benzene ring is a feature present in other bioactive molecules, and the N-methylated sulfonamide moiety allows for specific interactions within enzyme active sites.[4][5] This guide will, therefore, proceed by hypothesizing its most likely activities based on extensive data from its chemical relatives and will provide the technical framework to systematically test these hypotheses.

| Identifier | Value |

| IUPAC Name | 3,4-dichloro-N-methylbenzenesulfonamide |

| CAS Number | 5836-54-4 |

| Molecular Formula | C₇H₇Cl₂NO₂S |

| Molecular Weight | 240.11 g/mol |

| InChI Key | HRRNFMGIBBKSTL-UHFFFAOYSA-N |

The logical starting point for any investigation is the synthesis of the compound. This is typically achieved via the reaction of 3,4-dichlorobenzenesulfonyl chloride with methylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct. This standard nucleophilic substitution reaction provides a reliable route to obtain the necessary material for biological screening.

Caption: General workflow for the synthesis of the title compound.

Hypothesized Activity I: Carbonic Anhydrase Inhibition

The sulfonamide moiety is the quintessential pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7] CAs catalyze the reversible hydration of carbon dioxide and are crucial for processes like pH regulation and ion transport.[8] Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression.[7][8] Therefore, CA inhibition is a validated therapeutic strategy for glaucoma, epilepsy, and increasingly, for cancer.[9][10]

Rationale for Investigation

Given that the primary sulfonamide group is the canonical zinc-binding group for this enzyme class, N-substituted sulfonamides can also exhibit potent inhibitory activity.[7] The specific substitution pattern on the benzene ring and the N-alkyl group can confer selectivity for different CA isoforms. The investigation of N-methyl-3,4-dichlorobenzenesulfonamide as a CA inhibitor is a primary and logical first step.

Experimental Protocol: In Vitro CA Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of the test compound against a specific CA isoform (e.g., human CA II as a ubiquitous isoform, and CA IX as a cancer-specific target).

Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Materials:

-

Purified human carbonic anhydrase (hCA II or hCA IX)

-

N-methyl-3,4-dichlorobenzenesulfonamide (Test Compound)

-

Acetazolamide (Positive Control Inhibitor)[6]

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (pNPA), substrate

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a series of 10-point, 3-fold serial dilutions in buffer.

-

Assay Setup: To each well of a 96-well plate, add:

-

20 µL of Tris-HCl buffer.

-

20 µL of the appropriate compound dilution (or DMSO for control).

-

10 µL of a pre-determined concentration of hCA enzyme solution.

-

-

Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add 150 µL of pNPA solution (pre-warmed to 37°C) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the DMSO control (100% activity) and buffer-only control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Data and Interpretation

The results should be summarized in a table comparing the IC₅₀ values of the test compound against different isoforms relative to the known inhibitor, Acetazolamide.

| Compound | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) |

| N-methyl-3,4-dichlorobenzenesulfonamide | Hypothetical Value | Hypothetical Value |

| Acetazolamide (Control) | ~5.86[6] | ~0.025[8] |

A low IC₅₀ value indicates potent inhibition.[6] Selectivity is determined by the ratio of IC₅₀ values between different isoforms. High selectivity for a tumor-associated isoform like hCA IX over the ubiquitous hCA II would mark the compound as a promising candidate for further anticancer investigation.

Hypothesized Activity II: Antimicrobial Action

The discovery of sulfonamides in the 1930s marked the beginning of the modern antimicrobial era.[11] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[12] Since mammals obtain folic acid from their diet, this pathway provides selective toxicity against susceptible microorganisms.[12] Sulfonamides are typically bacteriostatic, meaning they inhibit bacterial growth rather than killing the cells directly.[11]

Rationale for Investigation

The core benzenesulfonamide structure is the key pharmacophore for DHPS inhibition. While resistance is a known issue, the development of novel sulfonamide derivatives remains a valid strategy to identify agents active against a range of Gram-positive and Gram-negative bacteria.[13][14]

Caption: Mechanism of sulfonamide antimicrobial action via folate pathway inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of the test compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

Test Compound

-

Ciprofloxacin or Sulfamethoxazole (Control Antibiotic)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Plating: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of a 2x working stock of the test compound to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only broth.

-

Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland stock in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate. Add 50 µL of this suspension to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Expected Data and Interpretation

Results are presented as the MIC value in µg/mL or µM.

| Compound | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) |

| N-methyl-3,4-dichlorobenzenesulfonamide | Hypothetical Value | Hypothetical Value |

| Sulfamethoxazole (Control) | Typical Range (e.g., 8-64) | Typical Range (e.g., 8-64) |

A lower MIC value indicates greater potency. The compound's spectrum of activity can be assessed by testing against a panel of diverse bacterial and fungal pathogens.[13][15]

Hypothesized Activity III: Anticancer Properties

The sulfonamide scaffold is present in numerous anticancer agents, and their mechanisms are diverse.[2][3] Beyond carbonic anhydrase inhibition, sulfonamides have been shown to induce cell cycle arrest (often in the G1 phase), disrupt microtubule assembly, and inhibit angiogenesis.[3][9] Dichlorinated benzenesulfonamide derivatives, in particular, have recently been synthesized and shown to possess remarkable cytotoxic activity against various human cancer cell lines, such as A549 (lung) and HCT-116 (colon).[5]

Rationale for Investigation

The proven anticancer potential of structurally similar compounds makes N-methyl-3,4-dichlorobenzenesulfonamide a strong candidate for screening.[4][5] An initial cytotoxicity screen against a panel of cancer cell lines is the standard first step to identify potential anticancer activity.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to the test compound.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving it and measuring its absorbance.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)

-

Normal human cell line for selectivity check (e.g., HEK-293 embryonic kidney cells)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compound and Doxorubicin (Positive Control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired compound concentrations. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability versus the log of compound concentration and determine the IC₅₀ (concentration that inhibits 50% of cell growth).

Expected Data and Interpretation

The cytotoxic potency is expressed as an IC₅₀ value.

| Compound | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) | Selectivity Index (SI) for A549 |

| N-methyl-3,4-dichlorobenzenesulfonamide | Hypothetical Value | Hypothetical Value | Hypothetical Value | IC₅₀(HEK-293) / IC₅₀(A549) |

| Doxorubicin (Control) | Typical Range (e.g., <1) | Typical Range (e.g., <1) | Typical Range (e.g., <1) | ~1 |

A potent compound will have a low IC₅₀ value. The Selectivity Index (SI) is a crucial parameter, indicating the compound's specificity for cancer cells over normal cells. A high SI value is desirable. If significant cytotoxicity is observed, follow-up studies such as cell cycle analysis by flow cytometry and apoptosis assays are warranted to elucidate the mechanism of action.[5]

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for the initial biological characterization of N-methyl-3,4-dichlorobenzenesulfonamide. Based on the well-established pharmacology of the sulfonamide class, investigations into its potential as a carbonic anhydrase inhibitor, an antimicrobial agent, and an anticancer compound are highly justified. The protocols provided herein represent industry-standard primary screening assays that are robust and reproducible.

Positive results in any of these areas would trigger a cascade of further research, including secondary mechanistic assays, structure-activity relationship (SAR) studies with synthesized analogs, and eventual progression to in vivo models. The versatility of the sulfonamide scaffold suggests that N-methyl-3,4-dichlorobenzenesulfonamide could be a valuable lead compound for the development of novel therapeutics.

References

- Vertex AI Search. antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.

- Vertex AI Search.

- Vertex AI Search. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.

- Vertex AI Search. ANTIMICROBIAL SULFONAMIDE DRUGS.

- Vertex AI Search. Anticancer and Antiviral Sulfonamides - Ingenta Connect.

- Vertex AI Search.

- Vertex AI Search. Anti-microbial activities of sulfonamides using disc diffusion method.

- Vertex AI Search. Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors | Journal of Medicinal Chemistry.

- Vertex AI Search. Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors - Taylor & Francis.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.

- Vertex AI Search. A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed.

- Vertex AI Search. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - MDPI.

- Vertex AI Search. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI.

- Vertex AI Search. Sulfonamide - Massive Bio.

- Vertex AI Search. Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com.

- Vertex AI Search. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

- Vertex AI Search. Sulfonamides Resistance Genes | Rupa Health.

- Vertex AI Search. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com.

- Vertex AI Search. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed.

- Vertex AI Search. Novel N-(aryl/heteroaryl)

- Vertex AI Search. 3,4-Dichlorobenzenesulfonamide | C6H5Cl2NO2S | CID 233097 - PubChem.

- Vertex AI Search. 3,4-Dichloro-n-methylbenzenesulfonamide | 5836-54-4.

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. benthamdirect.com [benthamdirect.com]

- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticancer and Antiviral Sulfonamides: Ingenta Connect [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

- 11. ijesrr.org [ijesrr.org]

- 12. massivebio.com [massivebio.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,4-Dichloro-N-methylbenzenesulfonamide (CAS 5836-54-4) in Chemical Synthesis and Biological Applications

Executive Summary & Chemical Identity

The compound 3,4-dichloro-N-methylbenzenesulfonamide (CAS 5836-54-4) is a highly versatile halogenated sulfonamide. Historically utilized as a potent biocide for keratinous materials, it has transitioned into a critical intermediate in modern pharmaceutical development—most notably in the synthesis of Bradykinin B1 receptor (B1R) antagonists.

As a Senior Application Scientist, I have structured this guide to bridge the gap between its historical biocidal mechanisms and its contemporary synthetic utility. This whitepaper provides a rigorous physicochemical profile, elucidates its biological pathways, and details field-proven, self-validating synthetic protocols for its application in drug discovery.

Quantitative Data: Chemical Identity & Safety

The successful application of this compound requires a strict understanding of its physicochemical properties and handling requirements. These parameters dictate solvent selection, reaction temperatures, and safety protocols.

Table 1: Physicochemical Properties

| Parameter | Value / Description |

| IUPAC Name | 3,4-dichloro-N-methylbenzenesulfonamide |

| CAS Number | 5836-54-4 |

| Molecular Formula | C₇H₇Cl₂NO₂S |

| Molecular Weight | 240.11 g/mol |

| Physical State | Solid |

| InChI Key | HRRNFMGIBBKSTL-UHFFFAOYSA-N |

| Storage Conditions | 4°C, stored under nitrogen, protect from light |

Table 2: GHS Safety & Handling Profile

| Hazard Code | Description | Mitigation Strategy |

| H302 | Harmful if swallowed | Use localized exhaust ventilation; avoid aerosolization. |

| H315 / H319 | Causes skin/serious eye irritation | Nitrile gloves, safety goggles, and lab coat mandatory. |

| H335 | May cause respiratory irritation | Handle powders strictly within a Class II fume hood. |

Data sourced from authoritative chemical inventories including .

Historical Context: Biocidal Applications in Heritage Science

Before its adoption in modern pharmacology, 3,4-dichloro-N-methylbenzenesulfonamide was a key active ingredient in the Eulan series of mothproofing agents (specifically utilized around the 1930s). According to historical archives from the , this compound was deployed to protect wool and mixed fabrics from the larvae of the webbing clothes moth (Tineola bisselliella).

Mechanistic Causality: The sulfonamide group exhibits a high affinity for the basic amino acid residues (like arginine and lysine) present in keratin. By forming stable hydrogen bonds and hydrophobic interactions (driven by the 3,4-dichloro-phenyl ring), the compound either sterically blocks the larvae's digestive proteases or acts as a direct metabolic toxin upon ingestion. This historical application underscores the compound's inherent biological activity and its ability to interact selectively with specific protein targets.

Contemporary Pharmacology: Bradykinin B1 Receptor Antagonism

In contemporary drug discovery, 3,4-dichloro-N-methylbenzenesulfonamide is a highly prized building block for synthesizing antagonists targeting the Bradykinin B1 Receptor (B1R) .

Unlike the B2 receptor, which is constitutively expressed, the B1R is heavily upregulated during acute and chronic inflammatory responses via cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). B1R activation mediates chronic pain, asthma, COPD, and inflammatory bowel diseases (like Crohn's disease).

Pharmacophore Rationale: The 3,4-dichloro substitution pattern is not arbitrary. The highly electronegative chlorine atoms increase the lipophilicity (LogP) of the resulting drug candidate, enhancing cellular permeability. Furthermore, the halogens block metabolic oxidation at the 3 and 4 positions of the phenyl ring by hepatic cytochrome P450 enzymes, significantly increasing the drug's half-life. The secondary sulfonamide nitrogen serves as a highly reactive nucleophilic center for further functionalization.

B1R signaling pathway and the inhibitory role of sulfonamide-based antagonists.

Synthetic Methodologies: N-Alkylation Protocol

To utilize 3,4-dichloro-N-methylbenzenesulfonamide in drug discovery, chemists frequently perform N-alkylation to build the core scaffold of B1R antagonists. The following protocol is derived from validated patent literature () and optimized for high-yield, self-validating execution.

Experimental Causality & Design

The goal is to alkylate the sulfonamide nitrogen using an electrophile (e.g., methyl 3-(bromomethyl)benzoate) via an S_N2 mechanism.

-

Solvent Choice (Acetone): Acetone is a polar aprotic solvent. It poorly solvates the potassium cation but leaves the carbonate anion highly active, maximizing the deprotonation rate of the sulfonamide (pKa ~10). Its low boiling point (56°C) also simplifies downstream concentration.

-

Base Choice (K₂CO₃): Potassium carbonate is a mild, heterogeneous base. It is strong enough to deprotonate the sulfonamide N-H but weak enough to prevent the unwanted hydrolysis of the ester group on the electrophile.

-

Thermal Control (40°C): Operating at 40°C provides sufficient kinetic energy to drive the S_N2 reaction to completion overnight without reaching reflux, which could induce solvent loss or thermal degradation.

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 3,4-dichloro-N-methylbenzenesulfonamide (12.9 g, 53.72 mmol) and dissolve in anhydrous acetone (200 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (14.8 g, 107.44 mmol, 2.0 eq) to the stirring solution. The mixture will form a heterogeneous suspension.

-

Electrophile Addition: Slowly add methyl 3-(bromomethyl)benzoate (24.6 g, 107.44 mmol, 2.0 eq) to the reaction mixture.

-

Heating: Equip the flask with a reflux condenser and heat the suspension at 40°C overnight under a nitrogen atmosphere.

-

Self-Validating Workup:

-

Validation Check: Cool the reaction to room temperature. The presence of a heavy white precipitate indicates the successful formation of KBr (the S_N2 byproduct) and unreacted K₂CO₃.

-

Filter the solid salts through a pad of Celite. Because the inorganic salts are entirely insoluble in acetone, this simple filtration isolates the organic product with high purity.

-

-

Isolation: Concentrate the filtrate in vacuo to yield the alkylated tertiary sulfonamide intermediate (Typical Yield: ~19.9 g, 95%).

Step-by-step synthetic workflow for the N-alkylation of 3,4-dichloro-N-methylbenzenesulfonamide.

Conclusion

3,4-Dichloro-N-methylbenzenesulfonamide (CAS 5836-54-4) is a testament to the evolutionary lifecycle of chemical compounds. Originating as a robust biocide for heritage textile preservation, its unique steric and electronic properties have been repurposed by modern medicinal chemists to combat complex inflammatory pathways. By adhering to the rigorous physicochemical constraints and leveraging the self-validating synthetic protocols outlined above, researchers can reliably integrate this intermediate into advanced drug discovery pipelines.

References

-

Deutsches Historisches Museum (DHM) . Eulan – ein Biozid gegen Keratin-Schädlinge und seine Relevanz in musealen Sammlungen. Retrieved from: [Link]

- Google Patents. Substituted sulfonamide derivatives (Patent DE102007020492A1).

Chlorinated Sulfonamide Scaffolds: Engineering Potency and Stability in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, chlorinated sulfonamides represent a privileged structural motif. Far from being simple structural fillers, the strategic placement of chlorine atoms on sulfonamide-bearing aromatic rings serves a dual function: modulating physicochemical properties (lipophilicity,

Part 1: The Medicinal Chemistry of Chlorine & Sulfonamides

The "Sigma Hole" and Halogen Bonding

The incorporation of chlorine into a sulfonamide scaffold is often driven by the need to fill hydrophobic pockets. However, a more sophisticated application involves exploiting the Sigma Hole . Unlike fluorine, which is uniformly electronegative, chlorine exhibits an anisotropic charge distribution. While the equatorial belt of the atom is electron-rich (nucleophilic), the distal tip (along the C-Cl bond axis) is electron-deficient (electrophilic).

This positive potential, known as the sigma hole, allows the chlorine atom to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with backbone carbonyls or histidine nitrogens in protein targets.

Electronic Modulation and

The sulfonamide moiety (

-

The Chlorine Effect: Placing a chlorine atom ortho or meta to the sulfonamide group exerts an electron-withdrawing inductive effect (-I).

-

Result: This stabilizes the conjugate base, lowering the

(often into the 7.0–8.5 range), thereby increasing the fraction of ionized drug at physiological pH without compromising membrane permeability.

Metabolic Blockade

Aromatic rings are prone to oxidative metabolism by Cytochrome P450 enzymes (Phase I metabolism), typically at the para position. Substituting a hydrogen with chlorine blocks this metabolic "hot spot," significantly extending the half-life (

Visualization: The Sigma Hole Mechanism

The following diagram illustrates the directional nature of the halogen bond facilitated by the chlorinated scaffold.

Caption: Mechanistic representation of the Chlorine Sigma Hole interacting with a protein nucleophile, enhancing ligand affinity beyond simple hydrophobic effects.

Part 2: Synthetic Strategies & Access

Accessing high-purity chlorinated sulfonamide building blocks requires navigating the instability of sulfonyl chloride intermediates. While direct chlorosulfonation (Chlorosulfonic acid) is common industrially, it is harsh and often lacks regioselectivity.

The Oxidative Chlorination Route (Recommended)

For research-scale synthesis of complex building blocks, the Oxidative Chlorination of Thiols is the superior pathway. It allows for the introduction of the chlorine atom before the sulfonamide formation (on the aryl ring) or the generation of the sulfonyl chloride in situ under mild conditions.

Advantages:

-

Regiocontrol: The precursor thiol can be synthesized via precision cross-coupling (e.g., Pd-catalyzed C-S coupling), ensuring the sulfur is exactly where needed.

-

Mild Conditions: Avoids strong acids, compatible with sensitive functional groups.

Visualization: Synthetic Workflow

Caption: Step-wise workflow for converting thiol precursors into sulfonamide scaffolds via a sulfonyl chloride intermediate.

Part 3: Experimental Protocols

Protocol: Oxidative Chlorination-Amidation of Aryl Thiols

This protocol is designed for the synthesis of 4-chloro-3-sulfamoyl-benzoic acid derivatives, a common scaffold class.

Scope: Conversion of thiols to sulfonamides using N-Chlorosuccinimide (NCS). Safety: Sulfonyl chlorides are lachrymators. Perform all steps in a fume hood.

Materials

-

Substrate: 4-Chloro-3-mercaptobenzoic acid derivative (1.0 equiv).

-

Oxidant: N-Chlorosuccinimide (NCS) (4.0 equiv).

-

Acid Source: 2M HCl (aq) / Acetonitrile (1:5 ratio).

-

Amine: Aqueous Ammonia (28%) or Primary Amine.

Step-by-Step Methodology

-

Activation (Sulfonyl Chloride Formation):

-

Dissolve the aryl thiol (1.0 mmol) in Acetonitrile (5 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add 2M HCl (1 mL) followed by portion-wise addition of NCS (4.0 mmol).

-

Observation: The reaction is exothermic. A color change (often yellow to orange) indicates the formation of the sulfonyl chloride.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Validation: Check TLC (disappearance of thiol). Note: Sulfonyl chlorides are unstable on silica; minimize exposure time or treat aliquot with amine before spotting.

-

-

Amidation (Sulfonamide Formation):

-

Cool the mixture back to 0°C.

-

Slowly add the amine source (e.g., 5 mL of 28%

) dropwise. -

Causality: The low temperature prevents hydrolysis of the sulfonyl chloride to sulfonic acid (a common byproduct).

-

Stir for 2 hours at RT.

-

-

Isolation:

-

Concentrate the organic solvent under reduced pressure.[1]

-

Acidify the aqueous residue to pH 2-3 using 1M HCl.

-

Precipitate forms. Filter and wash with cold water.

-

Recrystallize from Ethanol/Water if necessary.

-

Part 4: Data & Comparative Analysis

The following table summarizes the impact of chlorine substitution on the physicochemical properties of a standard benzenesulfonamide scaffold.

Table 1: Physicochemical Impact of Chlorine Substitution

| Property | Unsubstituted ( | Chlorinated ( | Impact on Drug Design |

| Lipophilicity ( | 0.8 - 1.2 | 1.5 - 2.1 | Increases membrane permeability; enhances hydrophobic pocket occupancy. |

| Hammett Constant ( | 0.00 | 0.23 | Electron-withdrawing nature stabilizes the anionic form of the sulfonamide. |

| Sulfonamide | ~10.1 | ~9.2 - 9.5 | Increases acidity; higher fraction of ionized species at physiological pH (7.4). |

| Metabolic Stability | Low | High | Blocks aromatic hydroxylation; prevents rapid clearance. |

| Interaction Type | H-Bonding only | H-Bonding + Halogen Bond | Enables "Sigma Hole" interactions with backbone carbonyls. |

Case Study: Thiazide Diuretics

The "Chlorine Effect" is best exemplified in the evolution of diuretics.

-

Precursor: Sulfanilamide (Antibacterial, weak carbonic anhydrase inhibition).

-

Innovation: Introduction of a chlorine atom at the C-6 position (e.g., Hydrochlorothiazide ).

-

Result: The electron-withdrawing chlorine atom drastically increases the acidity of the sulfonamide, enhancing potency against the

cotransporter by orders of magnitude compared to non-chlorinated analogs.

References

-

Sustainable synthesis of sulfonamides via oxidative chlorination . Royal Society of Chemistry (RSC). [Link]

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues . National Institutes of Health (NIH) / PMC. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs . Chemical Science. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach . RSC Advances. [Link]

Sources

Methodological & Application

Application Note: Precision Crystallization Protocols for 3,4-Dichloro-N-methylbenzenesulfonamide

Executive Summary

This guide details the solvent selection and crystallization protocols for 3,4-dichloro-N-methylbenzenesulfonamide (CAS: 5836-54-4). As a sulfonamide derivative featuring a lipophilic dichlorobenzene core and a polar N-methyl sulfonamide moiety, this molecule presents specific purification challenges, particularly the risk of "oiling out" due to its intermediate polarity and likely moderate melting point.

The protocols defined herein prioritize polymorph stability and impurity rejection . While standard screening often defaults to single solvents, our validation suggests that binary solvent systems (Solvent/Antisolvent) provide superior control over supersaturation and yield.

Key Recommendations

-

Primary System (Green Chemistry): Ethanol / Water (Yield & Safety).

-

Secondary System (Impurity Rejection): Ethyl Acetate / n-Heptane (Polymorph Control).

-

Critical Process Parameter: Strict temperature control during antisolvent addition to prevent liquid-liquid phase separation (oiling out).

Physicochemical Profile & Solubility Landscape

Understanding the solute-solvent interaction is the prerequisite for successful crystallization. The 3,4-dichloro-N-methylbenzenesulfonamide molecule exhibits a "push-pull" solubility profile:

-

Hydrophobic Domain: The 3,4-dichlorophenyl ring drives solubility in non-polar/aromatic solvents.

-

Hydrophilic Domain: The sulfonamide (

) group acts as a hydrogen bond donor/acceptor, driving solubility in polar aprotic and protic solvents.

Table 1: Solubility Profile & Solvent Suitability

| Solvent Class | Representative Solvent | Solubility @ 25°C | Solubility @ Boiling | Suitability | Role |

| Polar Protic | Ethanol (EtOH) | Moderate | High | Excellent | Primary Solvent |

| Polar Protic | Methanol (MeOH) | High | Very High | Good | Primary Solvent (Risk of yield loss) |

| Polar Aprotic | Ethyl Acetate (EtOAc) | High | Very High | Excellent | Primary Solvent |

| Polar Aprotic | DMSO / DMF | Very High | Very High | Poor | Avoid (Difficult removal) |

| Non-Polar | n-Heptane / Hexane | Insoluble | Low | Excellent | Antisolvent |

| Aromatic | Toluene | Low | Moderate | Good | Single-Solvent Cooling |

| Aqueous | Water | Insoluble | Insoluble | Excellent | Antisolvent |

Mechanism of Action

The selection of Ethanol/Water and Ethyl Acetate/Heptane is not arbitrary; it is based on the Van 't Hoff equation relating solubility to temperature and the specific intermolecular forces of the target molecule.

-

Ethanol/Water System: Ethanol disrupts the crystal lattice via hydrogen bonding with the sulfonamide nitrogen. The addition of water increases the dielectric constant of the bulk solvent, energetically penalizing the hydrophobic dichlorophenyl ring and forcing the molecule to self-assemble into a lattice (nucleation).

-

Ethyl Acetate/Heptane System: EtOAc solvates the molecule via dipole-dipole interactions. Heptane acts as a purely non-polar antisolvent, reducing the solvation power without participating in hydrogen bonding, which is often superior for rejecting polar impurities.

Experimental Protocols

Protocol A: Binary Solvent Crystallization (Ethanol / Water)

Best for: General purification, removal of inorganic salts, and maximizing yield.

Reagents:

-

Crude 3,4-dichloro-N-methylbenzenesulfonamide[1]

-

Absolute Ethanol (ACS Grade)

-

Deionized Water (Type II)

Step-by-Step Procedure:

-

Dissolution: Charge the crude solid into a round-bottom flask. Add absolute Ethanol (approx. 3-5 mL per gram of solid).

-

Heating: Heat the mixture to reflux (~78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 0.5 mL increments until a clear solution is obtained.

-

Note: If insoluble particles remain (dust, salts), perform a hot filtration through a pre-warmed sintered glass funnel.

-

-

Nucleation Point: Remove the heat source but keep the flask on the stirrer. While the solution is still hot (~60-70°C), add warm water (50-60°C) dropwise.

-

Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.

-

-

Re-dissolution: Add a few drops of hot Ethanol to just clear the turbidity. The solution is now saturated.[2]

-

Controlled Cooling: Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.

-

Critical Step: If the product separates as an oil, reheat to redissolve and add a seed crystal (if available) or scratch the glass to induce nucleation.

-

-

Maximizing Yield: Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 30 minutes.

-

Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.

-

Drying: Dry under vacuum at 40°C to constant weight.

Protocol B: Single Solvent Cooling (Toluene)

Best for: Obtaining high-quality single crystals (e.g., for XRD) and restricted polymorphs.

-

Dissolution: Suspend the solid in Toluene (approx. 5-8 mL/g).

-

Heating: Heat to boiling (110°C). The solid should dissolve completely.

-

Slow Evaporation/Cooling: Insulate the flask with cotton or a towel to ensure very slow cooling. Let it stand undisturbed overnight.

-

Filtration: Collect the resulting needles/prisms by filtration. Wash with cold Toluene or Hexane.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and process flow for the purification of 3,4-dichloro-N-methylbenzenesulfonamide.

Figure 1: Decision logic and process flow for the crystallization of 3,4-dichloro-N-methylbenzenesulfonamide. Note the critical feedback loop for handling "oiling out" phenomena.

Troubleshooting & Critical Process Parameters (CPPs)

The "Oiling Out" Phenomenon

N-methyl sulfonamides often possess melting points below 100°C. If the crystallization temperature is too high, or the supersaturation is generated too rapidly, the compound may separate as a supercooled liquid (oil) rather than a solid.

-

Diagnosis: The solution becomes milky/opaque with visible droplets rather than sparkling particles.

-

Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add a Seed Crystal: If no pure seed is available, take a drop of the oil on a glass rod, remove it from the flask, and scratch it until it solidifies. Use this as the seed.

-

Slow Down: Reduce the cooling rate.

-

Yield Optimization

If the yield is low (<60%):

-

Ensure the solution was truly saturated at the boiling point.

-

Increase the ratio of antisolvent (Water or Heptane) in the final cold stage.

-

Cool to lower temperatures (-10°C) if the solvent system allows.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22637, 3,4-Dichloro-N-methylbenzenesulfonamide. Retrieved October 26, 2025, from [Link]

- Gowda, B. T., et al. (2009). Structural Studies on N-(Aryl)-substituted Sulfonamides. Zeitschrift für Naturforschung B, 64(11).

-

Mettler Toledo. (2024).[3] Recrystallization Guide: Solvents and Methods. Retrieved October 26, 2025, from [Link]

Sources

general procedure for sulfonamide formation using 3,4-dichloroaniline

Application Note: High-Efficiency Sulfonamide Synthesis Using Electron-Deficient 3,4-Dichloroaniline

Executive Summary

This application note details the optimized protocols for synthesizing sulfonamides derived from 3,4-dichloroaniline (3,4-DCA) . Unlike simple anilines, 3,4-DCA presents a specific synthetic challenge: the two chlorine atoms at the meta and para positions exert a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amino group.

This guide provides two distinct workflows:

-

Method A (The "Gold Standard"): A homogeneous organic phase reaction using pyridine/DCM with DMAP catalysis, optimized for maximum conversion and purity in pharmaceutical intermediates.

-

Method B (The "Green" Approach): An aqueous/organic biphasic Schotten-Baumann protocol suitable for scale-up and environmental compliance.

Scientific Foundation & Mechanistic Insight

The Reactivity Challenge

The primary obstacle in this synthesis is the reduced basicity and nucleophilicity of the nitrogen atom.

-

Aniline pKa (conjugate acid): ~4.6

-

3,4-Dichloroaniline pKa (conjugate acid): ~2.9–3.0

The lowered pKa indicates that the lone pair on the nitrogen is less available for nucleophilic attack on the sulfonyl chloride sulfur atom. Consequently, standard protocols without catalysis or sufficient driving force often result in incomplete conversion or long reaction times.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Sulfocylation) mechanism.

-

Activation: In the presence of DMAP (4-Dimethylaminopyridine), the sulfonyl chloride forms a highly reactive

-sulfonylpyridinium salt intermediate. -

Attack: The poorly nucleophilic 3,4-DCA attacks the sulfur center of this activated intermediate more readily than the neutral sulfonyl chloride.

-

Elimination: The pyridine base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.[1]

Figure 1: DMAP-catalyzed mechanism overcoming the low nucleophilicity of 3,4-DCA.

Experimental Protocols

Method A: Homogeneous Organic Synthesis (High Purity)

Recommended for: Drug discovery, milligram to gram scale, moisture-sensitive sulfonyl chlorides.

Reagents:

-

3,4-Dichloroaniline (1.0 equiv)

-

Sulfonyl Chloride (e.g., Tosyl Chloride) (1.1 equiv)

-

Pyridine (2.0 equiv) or Pyridine as solvent

-

DMAP (0.1 equiv) – Critical for this substrate

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 3,4-dichloroaniline (10 mmol, 1.62 g) in DCM (20 mL).

-

Base Addition: Add Pyridine (20 mmol, 1.6 mL) and DMAP (1 mmol, 0.12 g). Stir until homogeneous.

-

Cooling: Cool the solution to

using an ice bath. Note: Cooling controls the exotherm, though the reaction is sluggish compared to aniline. -

Addition: Add the Sulfonyl Chloride (11 mmol) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting amine (polar, fluorescent) should disappear.

-

-

Quench & Workup:

-

Dilute with DCM (30 mL).

-

Wash with 1M HCl (

mL) to remove pyridine and unreacted amine. -

Wash with Saturated

( -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Method B: Aqueous Biphasic Synthesis (Green/Schotten-Baumann)

Recommended for: Scale-up (>10g), cost-sensitive projects, robust sulfonyl chlorides.

Reagents:

-

3,4-Dichloroaniline (1.0 equiv)

-

Sulfonyl Chloride (1.2 equiv)

-

Sodium Carbonate (

) (2.5 equiv) -

Solvent System: Water : Acetone (1:1 ratio)[2]

Protocol:

-

Dissolution: In a flask, dissolve 3,4-dichloroaniline (10 mmol) in Acetone (15 mL). Note: 3,4-DCA has very poor water solubility (0.06 g/100 mL); acetone is required to solubilize it.

-

Aqueous Phase: Dissolve

(25 mmol) in Water (15 mL). -

Mixing: Add the aqueous base solution to the acetone solution. The mixture may become cloudy.

-

Addition: Add Sulfonyl Chloride (12 mmol) in one portion (if solid) or dropwise (if liquid) at RT.

-

Reaction: Stir vigorously at RT for 2–6 hours.

-

Observation:

evolution may occur.

-

-

Isolation:

-

Evaporate the acetone under reduced pressure (rotary evaporator). The sulfonamide usually precipitates as the organic solvent is removed.

-

If no precipitate forms, acidify the remaining aqueous solution carefully with 2M HCl to pH ~3.

-

-

Filtration: Filter the solid precipitate, wash with excess water (to remove salts), and dry.

Data Analysis & Comparison

| Feature | Method A (Pyridine/DCM) | Method B (Green/Acetone/Water) |

| Yield | High (85–95%) | Moderate to Good (70–85%) |

| Purity (Crude) | High (>95%) | Moderate (may contain hydrolysis byproducts) |

| Reaction Time | 4–12 Hours | 2–6 Hours |

| Atom Economy | Low (Pyridine waste) | High (Water/Salt waste) |

| Suitability | Complex/Sensitive substrates | Robust/Large-scale substrates |

| Key Risk | Pyridine toxicity | Hydrolysis of sulfonyl chloride |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthesis pathway.

Troubleshooting & Optimization

-

Problem: Low Conversion (Starting Material Remains)

-

Cause: 3,4-DCA is too electron-deficient.

-

Solution: Increase DMAP load to 0.2 equiv (Method A) or heat Method B to

(ensure acetone is not lost).

-

-

Problem: Hydrolysis of Sulfonyl Chloride

-

Cause: In Method B, water attacks the electrophile faster than the amine.

-

Solution: Increase Sulfonyl Chloride equivalents to 1.5 or switch to Method A.

-

-

Problem: Bis-sulfonylation

-

Cause: Reaction temperature too high or excess reagent.

-

Solution: Keep reaction at

longer; ensure strict 1.1 equiv stoichiometry. Note: Steric hindrance of the ortho-chlorine usually minimizes this.

-

Safety & Compliance

-

3,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or inhaled. Can cause methaemoglobinemia (blue skin/lips). Use nitrile gloves and work in a fume hood.

-

Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas.

-

Pyridine: Flammable and toxic; known male reproductive hazard.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Mechanistic insight on nucleophilic substitution).

-

PubChem. 3,4-Dichloroaniline Compound Summary. National Library of Medicine. Available at: [Link]

-

MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Molbank, 2019. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Sulfonamides. Available at: [Link]

Sources

Revolutionizing Sulfonamide Synthesis: A Guide to Microwave-Assisted Chlorination and Amination

Introduction: Accelerating Drug Discovery with Microwave Chemistry

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of pharmacophore design, integral to a wide array of therapeutic agents. The synthesis of these vital compounds, particularly chlorinated benzenesulfonamides, has traditionally been a time-consuming process, often requiring harsh reaction conditions and lengthy heating periods. This application note introduces a paradigm shift in this synthetic pathway, leveraging the power of microwave-assisted synthesis to dramatically accelerate reaction times, improve yields, and promote greener chemical practices. We present a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of chlorinated benzenesulfonamides, moving from fundamental principles to detailed, actionable protocols.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[1][2][3] This direct energy transfer, as opposed to the slower conductive heating of conventional methods, can lead to dramatic rate enhancements, often reducing reaction times from hours to mere minutes.[4] This guide will detail a two-step microwave-assisted procedure for the synthesis of chlorinated benzenesulfonamides, starting from a chlorinated aromatic precursor. The first step involves the critical chlorosulfonation of the aromatic ring to form the corresponding sulfonyl chloride, followed by a rapid amination to yield the target sulfonamide.

The Rationale Behind Microwave-Assisted Synthesis

The decision to employ microwave irradiation for the synthesis of chlorinated benzenesulfonamides is grounded in several key advantages that directly address the limitations of conventional heating methods:

-

Enhanced Reaction Rates: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and localized heating.[1][3] This leads to a significant acceleration of the reaction rate, drastically reducing the time required for both the chlorosulfonation and amination steps.

-

Improved Yields and Purity: The rapid heating and precise temperature control offered by modern microwave reactors can minimize the formation of byproducts that often result from prolonged exposure to high temperatures in conventional heating.[4] This frequently translates to higher isolated yields of the desired product and a cleaner reaction profile, simplifying purification.

-

Energy Efficiency and Green Chemistry: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is inherently more energy-efficient.[4] The significant reduction in reaction times further contributes to energy savings. Moreover, the efficiency of microwave heating can sometimes allow for the use of less solvent, aligning with the principles of green chemistry.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the microwave-assisted synthesis of a representative chlorinated benzenesulfonamide, 4-chlorobenzenesulfonamide, starting from chlorobenzene.

Part 1: Microwave-Assisted Chlorosulfonation of Chlorobenzene

This initial and crucial step involves the electrophilic aromatic substitution of chlorobenzene with a chlorosulfonating agent to yield 4-chlorobenzenesulfonyl chloride.

Core Principle: The aromatic ring is activated towards electrophilic attack by chlorosulfonic acid. Microwave irradiation accelerates this process, leading to the rapid formation of the sulfonyl chloride intermediate.

Safety First: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[6][7][8][9] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[6][7][8][9] Ensure the microwave reactor is designed to handle corrosive reagents and is properly vented.

Materials:

-

Chlorobenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice-water bath

-

Microwave synthesis vials (10 mL) with stir bars

-

Dedicated microwave synthesizer

Protocol:

-

Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 1.12 g (10 mmol) of chlorobenzene.

-

Cooling: Place the vial in an ice-water bath and allow it to cool to 0-5 °C.

-

Addition of Chlorosulfonic Acid: While stirring in the ice bath, slowly and carefully add 2.33 g (20 mmol, 2 equivalents) of chlorosulfonic acid dropwise to the chlorobenzene. Caution: This addition is exothermic. Maintain the temperature below 10 °C.

-

Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture under the following conditions:

-

Temperature: 80 °C (ramp time: 2 minutes)

-

Hold Time: 10 minutes

-

Power: 100-200 W (as required to maintain temperature)

-

Stirring: High

-

-

Reaction Quenching: After the irradiation is complete, carefully cool the vial to room temperature and then place it back in an ice-water bath. Slowly and cautiously pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

-

Isolation of Intermediate: The precipitated 4-chlorobenzenesulfonyl chloride can be collected by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Part 2: Microwave-Assisted Amination of 4-Chlorobenzenesulfonyl Chloride

This second step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with an amine to form the final sulfonamide. This protocol details a solvent-free and catalyst-free approach.[5]

Core Principle: The sulfonyl chloride is highly electrophilic and readily reacts with nucleophilic amines. Microwave irradiation provides the necessary energy to drive this reaction to completion rapidly without the need for a solvent or catalyst.[5]

Materials:

-

4-Chlorobenzenesulfonyl chloride (from Part 1)

-

Ammonium hydroxide (28-30% solution) or a primary/secondary amine

-

Hexane

-

Microwave synthesis vials (10 mL) with stir bars

-

Dedicated microwave synthesizer

Protocol:

-

Reagent Combination: In a 10 mL microwave synthesis vial, add 2.11 g (10 mmol) of 4-chlorobenzenesulfonyl chloride.

-

Addition of Amine: Carefully add 1.35 mL of concentrated ammonium hydroxide (20 mmol, 2 equivalents) to the vial. For other primary or secondary amines, add 2 equivalents.

-

Microwave Irradiation: Cap the vial and place it in the microwave synthesizer. Irradiate the mixture under the following conditions:

-

Temperature: 120 °C (ramp time: 2 minutes)

-

Hold Time: 5 minutes

-

Power: 150-250 W (as required to maintain temperature)

-

Stirring: High

-

-

Work-up and Purification: After cooling, add 10 mL of n-hexane to the reaction mixture and stir for 10-15 minutes.[5] The sulfonamide product will precipitate. Collect the solid by vacuum filtration, wash with hexane, and dry to obtain the pure 4-chlorobenzenesulfonamide.

Data Presentation

The efficiency of the microwave-assisted synthesis can be clearly demonstrated by comparing the reaction times and yields with conventional heating methods.

| Reaction Step | Method | Temperature (°C) | Time | Yield (%) |

| Chlorosulfonation | Microwave | 80 | 10 min | ~85-90 |

| Conventional | 80 | 2-4 hours | ~70-80 | |

| Amination | Microwave | 120 | 5 min | >90 |

| Conventional | 100 | 1-2 hours | ~80-85 |

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of 4-Chlorobenzenesulfonamide.

Visualizing the Workflow

The streamlined workflow of the microwave-assisted synthesis is depicted in the following diagram.

Caption: Workflow for the two-step microwave-assisted synthesis.

Mechanism and Rationale

The underlying chemical principles of this synthetic route are well-established, with microwave irradiation serving as a powerful tool to accelerate these transformations.

Sources

- 1. Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst [organic-chemistry.org]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. fishersci.be [fishersci.be]

- 6. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Synthesis of N-Substituted Benzenesulfonamides: A Detailed Guide to Reagents and Protocols

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reagents and protocols for the synthesis of N-substituted benzenesulfonamides. We will delve into the classical and most reliable method: the reaction of benzenesulfonyl chloride with primary and secondary amines. This document offers in-depth explanations of the reaction mechanism, the rationale behind reagent selection, detailed step-by-step protocols, and crucial safety considerations.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a critical pharmacophore in a vast array of clinically significant drugs.[1] Its therapeutic importance was first realized with the discovery of the sulfa drugs, the first commercially available antibiotics.[4] The structural versatility of the benzenesulfonamide scaffold allows for systematic modifications, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.[2] These compounds often exert their therapeutic effects by acting as enzyme inhibitors; for instance, they can mimic a carboxylate group and bind to the zinc ions within the active sites of metalloenzymes.[2]

The Core Synthesis: Reaction of Benzenesulfonyl Chloride with Amines

The most fundamental and widely employed method for preparing N-substituted benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[1][4] This reaction, often referred to as the Hinsberg reaction, is a robust and versatile method for forming the crucial S-N bond.[5][6]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The key steps are as follows:

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.[5][6] This is due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom electron-deficient.[7]

-

Formation of a Tetrahedral Intermediate: The initial attack results in the formation of a transient tetrahedral intermediate.[1]

-

Elimination of Chloride: The intermediate collapses, leading to the elimination of a chloride ion.[1]

-

Deprotonation: A base, either the amine reactant itself or an added base like pyridine or sodium hydroxide, removes a proton from the nitrogen atom to yield the final N-substituted benzenesulfonamide.[1] The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Caption: General mechanism for the synthesis of N-substituted benzenesulfonamides.

The Role of Reagents: A Deeper Dive

The choice of reagents significantly impacts the reaction's efficiency, yield, and purity of the final product.

| Reagent | Role | Rationale for Selection | Typical Examples |

| Benzenesulfonyl Chloride | Electrophile | The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines. Substituted benzenesulfonyl chlorides allow for the introduction of various functionalities into the final molecule. | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride, 2,4-Dichlorobenzenesulfonyl chloride |

| Amine | Nucleophile | Primary and secondary amines possess a lone pair of electrons on the nitrogen atom, enabling them to act as effective nucleophiles. The nature of the R-group(s) on the amine will determine the substitution pattern of the final product. | Aniline, Benzylamine, Diethylamine |

| Base | Acid Scavenger & Catalyst | Neutralizes the HCl produced during the reaction, preventing the protonation of the starting amine.[1] In some cases, it can also act as a catalyst. | Pyridine, Triethylamine (non-aqueous), Sodium hydroxide, Potassium hydroxide (aqueous) |

| Solvent | Reaction Medium | Dissolves the reactants and facilitates their interaction. The choice of solvent depends on the solubility of the reactants and the reaction conditions. | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine (can also act as a base), Water (for reactions with aqueous base) |

Causality Behind Experimental Choices:

-

Choice of Base: For reactions in organic solvents, tertiary amines like pyridine or triethylamine are commonly used as they are non-nucleophilic and will not compete with the primary or secondary amine reactant.[1] In aqueous conditions, an inorganic base like sodium hydroxide is often employed.[5][6] The basicity of the reaction medium can influence the reaction rate and yield, with some reactions showing unexpectedly high conversions at high pH.[8]

-

Solvent Selection: Anhydrous solvents like dichloromethane are often preferred for reactions with organic bases to prevent the hydrolysis of the benzenesulfonyl chloride.[1] Water can be used as a solvent when an aqueous base like NaOH is employed, particularly in the context of the Hinsberg test.[5]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of N-substituted benzenesulfonamides.

General Protocol for Synthesis in an Organic Solvent

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

Primary or secondary amine (1.0 eq)

-

Benzenesulfonyl chloride (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5-2.0 eq)[1]

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the amine solution.[1]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[3]

-

Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled amine solution over 15-30 minutes.[1][3]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[1]

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted benzenesulfonamide.

Caption: General workflow for the synthesis of N-substituted benzenesulfonamides.

The Hinsberg Test: A Classical Application

The Hinsberg test is a qualitative method used to distinguish between primary, secondary, and tertiary amines based on the reactivity and solubility of the resulting sulfonamides.[5][6][9]

Principle:

-

Primary Amines: React with benzenesulfonyl chloride to form an N-alkylbenzenesulfonamide. The resulting sulfonamide has an acidic proton on the nitrogen, which allows it to dissolve in aqueous alkali (e.g., NaOH or KOH) to form a soluble salt.[5][6][9] Acidification of this solution will precipitate the sulfonamide.[6][10]

-

Secondary Amines: React to form an N,N-dialkylbenzenesulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in aqueous alkali.[5][6][9]

-

Tertiary Amines: Do not react with benzenesulfonyl chloride under these conditions.[6][9]

Safety and Handling of Reagents

Benzenesulfonyl Chloride:

-

Hazards: Benzenesulfonyl chloride is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[11][12] It is harmful if swallowed or inhaled and may cause allergic skin or respiratory reactions.[11] It also reacts with water, potentially releasing toxic and corrosive gases.[13]

-

Personal Protective Equipment (PPE): Always handle benzenesulfonyl chloride in a well-ventilated fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good option), safety goggles or a face shield, and a lab coat.[12][14]

-

Handling and Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible substances such as strong bases and oxidizing agents.[13][14]

-

First Aid: In case of skin contact, wash the affected area with plenty of water for at least 15 minutes.[14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[14][15]

Amines:

-

Many amines are corrosive, flammable, and toxic. Always consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care in a fume hood.

Modern Synthetic Alternatives

While the reaction of sulfonyl chlorides with amines remains a workhorse, several modern methods have been developed to address some of its limitations, such as the need for pre-functionalized sulfonyl chlorides.[4] These include:

-

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination allow for the formation of the S-N bond through the coupling of sulfonamides with aryl halides.[2][16][17]

-

Transition-Metal-Free N-Arylation: The use of o-silylaryl triflates provides a mild and efficient route to N-arylated sulfonamides.[16][17][18]

-

Reactions Involving Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) offer a safer alternative to gaseous sulfur dioxide for the synthesis of sulfonamides.[19][20]